molecular formula C5H13O4P B14603073 Dimethyl propyl phosphate CAS No. 59259-32-4

Dimethyl propyl phosphate

Cat. No.: B14603073
CAS No.: 59259-32-4
M. Wt: 168.13 g/mol
InChI Key: GMSOIBLTSDGVEX-UHFFFAOYSA-N
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Description

Dimethyl propyl phosphate (DMPP) is an organophosphate ester with the molecular formula C₅H₁₃O₄P, consisting of two methyl groups and one propyl group bonded to a phosphate core. DMPP is hypothesized to exhibit properties typical of aliphatic phosphate esters, including moderate viscosity, flame retardancy, and solvent compatibility. Applications may span flame retardants, plasticizers, or ionic liquid precursors, depending on functionalization .

Properties

CAS No.

59259-32-4

Molecular Formula

C5H13O4P

Molecular Weight

168.13 g/mol

IUPAC Name

dimethyl propyl phosphate

InChI

InChI=1S/C5H13O4P/c1-4-5-9-10(6,7-2)8-3/h4-5H2,1-3H3

InChI Key

GMSOIBLTSDGVEX-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl propyl phosphate can be synthesized through several methods. One common method involves the reaction of propyl alcohol with phosphorus oxychloride in the presence of a base such as pyridine. The reaction proceeds as follows:

  \  

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the dominant reaction pathway for dimethyl propyl phosphate, influenced by pH and temperature.

Acidic Conditions

In acidic environments, hydrolysis proceeds via protonation of the phosphate oxygen, facilitating nucleophilic attack by water at the phosphorus center. This results in cleavage of the P–O ester bonds, yielding phosphoric acid and corresponding alcohols (methanol and propanol) .

Alkaline Conditions

Under alkaline conditions (e.g., 1 M KOH), hydrolysis follows a specific acid-catalyzed mechanism, even at high pH. Studies using Teflon reaction vessels demonstrate that the reaction rate is slower than previously reported due to minimized interference from silicic acid leaching . Key findings include:

  • Rate Constant : The uncatalyzed hydrolysis of alkyl phosphate dianions (e.g., this compound dianion) has a half-life of approximately 1.1×10121.1\times 10^{12}
    years at 25°C (k=2×1020k=2\times 10^{-20}
    s1^{-1}
    ) .

  • Mechanism : The reaction involves a late transition state with significant charge development on the leaving group, stabilized by hydrogen bonding with water molecules .

Nucleophilic Substitution (SN_NN

2(P))
this compound participates in nucleophilic substitution at the phosphorus atom. This process is critical in synthetic chemistry and biological systems:

ParameterDescription
Mechanism Bimolecular nucleophilic substitution (SN_N
2(P)) with inversion of configuration at phosphorus .
Nucleophiles Hydroxide ions, amines, and other strong nucleophiles attack the electrophilic phosphorus center.
Solvent Effects Polar aprotic solvents (e.g., DMF) accelerate the reaction by stabilizing the transition state .

For example, in the presence of pyridines, the methyl ester groups undergo dealkylation via nucleophilic attack at the α-carbon, forming methanol and a phosphate monoester .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals that this compound decomposes at elevated temperatures, producing volatile fragments such as CO2_2
, H2_2
O, and phosphorus oxides. Key thermal properties include:

PropertyValue/Description
Decomposition Onset ~200°C (dependent on heating rate and atmosphere) .
Char Formation Enhanced by the presence of silyl groups in related compounds, improving flame retardancy.

Comparative Reactivity with Analogues

Reactivity trends among phosphate esters highlight the influence of ester groups on hydrolysis rates:

CompoundHydrolysis Rate (25°C)Notes
This compound k=2×1020k=2\times 10^{-20}
s1^{-1} Extremely slow due to poor leaving group ability of alkyloxy groups.
Phenyl phosphate k=3×1010k=3\times 10^{-10}
s1^{-1} Faster due to better leaving group (phenolate ion).

Environmental and Catalytic Implications

  • Flame Retardancy : Acts as a vapor-phase flame inhibitor by releasing phosphorus radicals that quench combustion-chain reactions.

  • Enzymatic Catalysis : Phosphatases accelerate hydrolysis by up to 102110^{21}
    -fold, highlighting the inefficiency of uncatalyzed reactions .

Comparison with Similar Compounds

Alkyl Phosphate Esters

a) Triethyl Phosphate (TEP)
  • Formula : C₆H₁₅O₄P
  • Key Differences : TEP has three ethyl groups, resulting in higher molecular weight (182.15 g/mol) and lower volatility compared to DMPP. Its viscosity (~1.5 mPa·s) makes it suitable as a flame retardant in polystyrene foams .
  • Applications : Widely used in polymer processing due to its thermal stability .
b) Dipropylphosphate
  • Formula : C₆H₁₅O₄P
  • Key Differences: Two propyl groups increase hydrophobicity and molecular weight (182.15 g/mol) compared to DMPP.
c) Dimethyl Methyl Phosphate (DMMP)
  • Formula : C₃H₉O₄P
  • Key Differences : Smaller methyl substituents reduce steric hindrance, enhancing reactivity in ionic liquids (e.g., [Mmim][DMP]) . DMMP’s lower viscosity (~1.1 mPa·s) favors applications in coatings and foams .

Table 1: Comparative Properties of Alkyl Phosphate Esters

Compound Formula Molecular Weight (g/mol) Viscosity (mPa·s) Key Applications
Dimethyl Propyl Phosphate C₅H₁₃O₄P 168.12 ~1.3 (estimated) Flame retardants, solvents
Triethyl Phosphate C₆H₁₅O₄P 182.15 1.5 Polymer processing
Dipropylphosphate C₆H₁₅O₄P 182.15 ~2.0 Research chemicals
Dimethyl Methyl Phosphate C₃H₉O₄P 140.08 1.1 Ionic liquids

Aromatic Phosphate Esters

a) Dimethyl Phenyl Phosphate
  • Formula : C₈H₁₁O₄P
  • Key Differences : Aromatic phenyl group enhances thermal stability (decomposition >250°C) but increases toxicity risks. Used in specialty polymers and flame retardants .
b) Diphenyl Isopropylphenyl Phosphate (IPPP)
  • Formula : C₂₁H₂₁O₄P
  • Key Differences : Bulky aromatic substituents (diphenyl and isopropylphenyl) confer high molecular weight (368.36 g/mol) and resistance to hydrolysis. Applications include hydraulic fluids and plasticizers .

Table 2: Aromatic vs. Aliphatic Phosphate Esters

Property DMPP (Aliphatic) Dimethyl Phenyl Phosphate (Aromatic)
Thermal Stability Moderate High (>250°C)
Hydrophobicity Moderate High
Toxicity Profile Lower Higher (bioaccumulation risks)

Ionic Liquid Derivatives

Compounds like [Mmim][DMP] (N-methyl-N-methylimidazolium dimethyl phosphate) demonstrate the utility of dimethyl phosphate esters in green chemistry. DMPP could similarly serve as an anion in ionic liquids, offering low volatility and tunable solubility for protein or DNA processing .

Environmental and Toxicological Considerations

  • Metabolites: Dimethyl phosphate is a common urinary metabolite of organophosphate pesticides . DMPP’s propyl group may alter biodegradation pathways compared to purely methylated analogs.

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